6-Methoxy-2-phenylisoindolin-1-one is a synthetic compound belonging to the isoindolinone family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the sixth position and a phenyl group at the second position of the isoindolinone structure. Isoindolinones are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
The synthesis of 6-methoxy-2-phenylisoindolin-1-one can be traced back to various synthetic methodologies that utilize readily available starting materials, such as isoindolinones and aryl halides. The compound itself has been studied in the context of its biological activities, particularly in antiviral research .
6-Methoxy-2-phenylisoindolin-1-one is classified as an organic compound and a heterocyclic aromatic compound. It falls under the broader category of isoindolinones, which are bicyclic compounds containing both an indole-like structure and a carbonyl group.
The synthesis of 6-methoxy-2-phenylisoindolin-1-one typically involves several steps that may include condensation reactions, coupling reactions, and functional group modifications. One common method is the Ullmann coupling reaction, where aryl halides are reacted with isoindolinone derivatives in the presence of a copper catalyst .
The molecular formula of 6-methoxy-2-phenylisoindolin-1-one is C16H15N1O2. The structure features a fused ring system with a methoxy group (-OCH₃) attached to the isoindoline framework.
Key structural data includes:
6-Methoxy-2-phenylisoindolin-1-one can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 6-methoxy-2-phenylisoindolin-1-one is primarily linked to its interactions with biological targets within cells. For instance, it has been shown to exhibit antiviral properties by inhibiting viral replication mechanisms or modulating host cell responses .
The exact biochemical pathways may involve:
6-Methoxy-2-phenylisoindolin-1-one has several scientific uses, particularly in medicinal chemistry:
Iridium(I) catalysis enables efficient, branched-selective C–H alkylation of N-arylisoindolinones, leveraging the amide carbonyl as a directing group for ortho C–H functionalization on the N-aryl ring. This method employs [[Ir(COD)₂]BArF] (5 mol%) with bidentate phosphine ligands (e.g., BiPhePhos derivatives, 5 mol%) in 1,4-dioxane at 120°C. Key advantages include:
Table 1: Ligand Effects in Iridium-Catalyzed C–H Alkylation of N-Phenylisoindolinone with 1-Octene [1]
Ligand | Solvent | Yield (%) | Branched/Linear Ratio |
---|---|---|---|
rac-L1 | 1,4-Dioxane | 81 (isolated) | >20:1 |
rac-BIPHEP | 1,4-Dioxane | 12 | 10:1 |
dppf | 1,4-Dioxane | 25 | 11:1 |
dppe | 1,4-Dioxane | 10 | 6:1 |
Mechanistic insight: The reaction follows a modified Chalk–Harrod pathway. The amide carbonyl directs iridium to form an iridium hydride species, which activates the ortho C–H bond. Alkene insertion and reductive elimination yield the branched alkylated product [1] [5].
[4+1] Annulation constructs the isoindolinone core via cyclative coupling between ortho-functionalized benzamides and C1 synthons. Key methodologies include:
Table 2: [4+1] Annulation Approaches for Isoindolinone Synthesis
Catalyst | C1 Source | Substrate Scope | Limitations |
---|---|---|---|
Ru(II) complexes | CO (Mo(CO)₆) | ortho-Alkenyl benzamides | High CO pressure required |
Pd(0)/Norbornene | Aryl iodides | ortho-Haloanilides | Norbornene removal needed |
Cationic iridium catalysts facilitate hydroarylation of alkenes or alkynes via radical-like pathways, enabling isoindolinone functionalization:
Key advantage: Radical pathways tolerate electrophilic functional groups (e.g., ketones, esters) that would decompose under polar mechanisms [5] [6].
Chiral isoindolinones are accessible via enzymatic deracemization, overcoming traditional kinetic resolution limitations (50% max yield):
Advantages: Whole-cell systems (e.g., R. kratochvilovae) utilize endogenous cofactors, eliminating external recycling needs [2] [6].
Table 3: Biocatalytic Deracemization Systems for Chiral Intermediates
Biocatalyst | Substrate | Product | Yield (%) | ee (%) |
---|---|---|---|---|
R. kratochvilovae MTCC 13029 | rac-1-(6-Methoxy-2-naphthyl)ethanol | (S)-Alcohol | 92 | >99 |
CHAO mutant L353M | 1-Aminotetraline | (R)-1-Aminotetraline | 73–76 | >98 |
CAS No.: 114507-35-6
CAS No.: 131580-36-4
CAS No.: 28387-44-2
CAS No.: 569674-13-1